molecular formula C13H8Cl2N2 B1308408 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine CAS No. 63111-80-8

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1308408
CAS No.: 63111-80-8
M. Wt: 263.12 g/mol
InChI Key: JJLBGDXLNZJWKV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C13H8Cl2N2 and a molecular weight of 263.128 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2,4-dichlorophenyl)imidazole with a suitable pyridine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable scaffold for various applications .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-10(11(15)7-9)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBGDXLNZJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256249
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63111-80-8
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63111-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.4 g (89.2 mmol) 2-aminopyridine and 20.1 g (89.9 mmol) of 2,2′,4′-trichloroacetophenone in 300 ml of ethanol was heated at reflux with stirring for 14 h. At this point, another 5.0 g (22.4 mmol) of 2,2′, 4′-trichloroacetophenone was added and the reaction mixture heated an additional 6 h. Ethyl acetate (400 ml) and excess saturated aqueous sodium bicarbonate were slowly added. After thorough mixing, the ethyl acetate layer was separated and washed with two fold excess water, saturated brine, and dried over magnesium sulfate. Evaporating the solvent in vacuo to almost dryness gave a wet solid residue to which n-butyl chloride was added. This solid was filtered and washed thoroughly with n-butyl chloride before drying. A yield of 9.0 g of the title compound was obtained (m.p. 173-175° C.) as a technical material which was not purified further but used directly in the next step.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing pyrimidine derivatives from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The research focuses on synthesizing novel compounds with potential antimicrobial activity. this compound-3-carbaldehyde serves as a valuable starting material. By reacting it with various aryl ketones, followed by cyclization with urea or thiourea, researchers successfully synthesized a series of 6-[this compound-3-yl]-4-aryl-pyrimidin-2(1H)-ones and their corresponding thiones []. This approach allows for the creation of diverse structures, expanding the library of compounds that can be screened for antimicrobial properties.

Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

A2: The synthesized pyrimidine derivatives were tested for their antibacterial and antifungal activities []. While the specific results and the methods used for evaluation are not detailed in the provided abstract, this preliminary screening is crucial for identifying promising candidates for further development. Future research might explore the structure-activity relationships within this class of compounds to optimize their antimicrobial potency and spectrum of activity.

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